1H-pyrazole-5-ethanol, 3-(3-pyrrolidinyl)-, monohydrochloride
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Overview
Description
1H-Pyrazole-5-ethanol, 3-(3-pyrrolidinyl)-, monohydrochloride is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by its unique structure and has various applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-5-ethanol, 3-(3-pyrrolidinyl)-, monohydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyrazole with appropriate reagents under specific conditions to introduce the desired substituents. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors and specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation reactions may produce aldehydes, ketones, or carboxylic acids, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
1H-Pyrazole-5-ethanol, 3-(3-pyrrolidinyl)-, monohydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its effects on various biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
1H-Pyrazole-5-ethanol, 3-(3-pyrrolidinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
1H-Pyrazole, 3-phenyl-
1H-Pyrazole, 3,5-dimethyl-1-phenyl-
These compounds share the pyrazole core but differ in their substituents, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior.
Properties
IUPAC Name |
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;/h5,7,10,13H,1-4,6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMXMKBZCVNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNC(=C2)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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